Methyl 3,5-dimethyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Methyl 3,5-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-3-carboxylate
- Methyl indole-5-carboxylate
- Dimethyl indole-2,3-dicarboxylate
Uniqueness
Methyl 3,5-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of methyl groups at positions 3 and 5 can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(13-10)12(14)15-3/h4-6,13H,1-3H3 |
InChI Key |
LOGQJJDJYKEDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C(=O)OC |
Origin of Product |
United States |
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